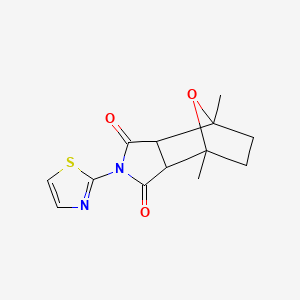
Adenosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, monomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is a nucleotide analog that plays a significant role in various biochemical processes. This compound is structurally similar to adenosine triphosphate (ATP), which is a key molecule in cellular energy transfer. The modification at the 2’ position and the presence of a monomethyl ester group make this compound unique and useful in specific scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester typically involves the phosphorylation of 2’-deoxyadenosine followed by the introduction of the monomethyl ester group. The process can be summarized as follows:
Phosphorylation: 2’-deoxyadenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.
Esterification: The phosphorylated intermediate is then treated with methanol in the presence of a catalyst to introduce the monomethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the phosphorylation and esterification steps. These methods are preferred for large-scale production due to their efficiency and specificity.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate groups.
Substitution: Substitution reactions can occur at the phosphate or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester derivatives with altered phosphate groups.
Aplicaciones Científicas De Investigación
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Employed in studies of cellular energy transfer and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism.
Industry: Utilized in the production of nucleotide analogs for research and development purposes.
Mecanismo De Acción
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific enzymes and receptors in the cell. The compound mimics ATP and can bind to ATP-binding sites, influencing various biochemical pathways. The molecular targets include kinases and other ATP-dependent enzymes, which play crucial roles in cellular processes such as energy transfer, signal transduction, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): The primary energy carrier in cells.
2’-Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis.
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-: A similar compound without the monomethyl ester group.
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is unique due to the presence of the monomethyl ester group, which can influence its interaction with enzymes and receptors. This modification can enhance its stability and specificity in certain biochemical applications, making it a valuable tool in scientific research.
Propiedades
Número CAS |
87202-49-1 |
|---|---|
Fórmula molecular |
C11H18N5O12P3 |
Peso molecular |
505.21 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(methoxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c1-24-29(18,19)27-31(22,23)28-30(20,21)25-3-7-6(17)2-8(26-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H2,12,13,14)/t6-,7+,8+/m0/s1 |
Clave InChI |
LNAKNOXCERUEJC-XLPZGREQSA-N |
SMILES isomérico |
COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
SMILES canónico |
COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


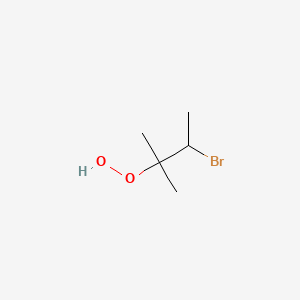
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
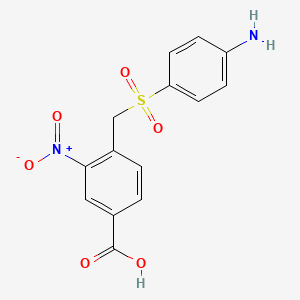
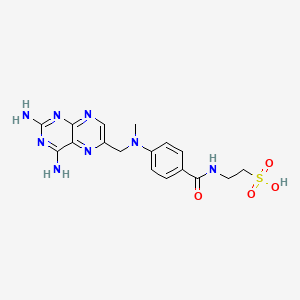


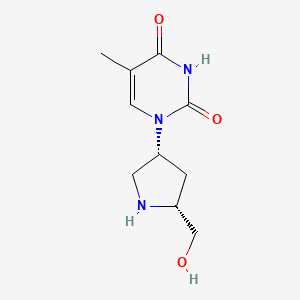
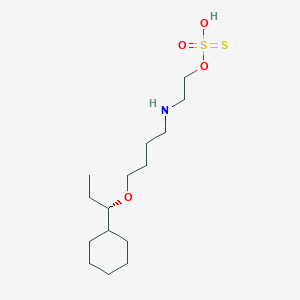

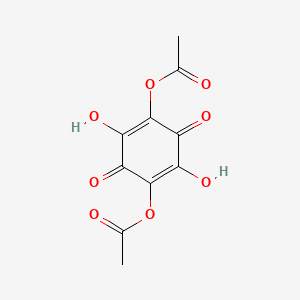
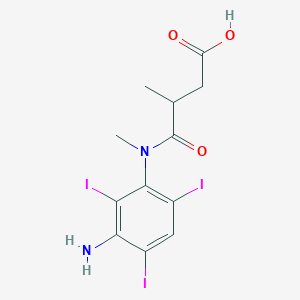

![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
